molecular formula C12H21N3O B1492150 6-((2-Ethylhexyl)amino)pyridazin-3-ol CAS No. 1873692-04-6

6-((2-Ethylhexyl)amino)pyridazin-3-ol

Cat. No. B1492150
CAS RN: 1873692-04-6
M. Wt: 223.31 g/mol
InChI Key: IKBOSYGQKHXFDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((2-Ethylhexyl)amino)pyridazin-3-ol is a chemical compound with the molecular formula C12H21N3O and a molecular weight of 223.31 g/mol . It is intended for research use only and is not for human or veterinary use .


Synthesis Analysis

The synthesis of pyridazin-3-ol derivatives, such as 6-((2-Ethylhexyl)amino)pyridazin-3-ol, involves several chemical reactions. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves an unexpected C-C bond cleavage in the absence of metal, which enables an efficient approach toward 3,6-diarylpyridazines and 6-arylpyridazin-3-ones from simple and commercially available 1,3-dicarbonyl compounds and methyl ketones .


Molecular Structure Analysis

The molecular structure of 6-((2-Ethylhexyl)amino)pyridazin-3-ol is based on the pyridazin-3(2H)-one skeleton, which is a derivative of pyridazine . Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms .


Chemical Reactions Analysis

Pyridazin-3-ol derivatives can undergo several chemical reactions. For instance, a copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones enables an efficient synthesis of a series of 1,6-dihydropyridazines . Importantly, the 1,6-dihydropyridazines can be efficiently converted to biologically important pyridazines in the presence of NaOH .

Scientific Research Applications

Antimicrobial Activity

Pyridazinone derivatives have been recognized for their antimicrobial properties. The structural flexibility of “6-((2-Ethylhexyl)amino)pyridazin-3-ol” allows for the synthesis of compounds that can be potent against a range of bacterial and fungal pathogens. This application is crucial in the development of new antibiotics, especially in the face of rising antibiotic resistance .

Antidepressant and Anxiolytic Effects

The compound’s framework is conducive to creating derivatives with potential antidepressant and anxiolytic effects. By targeting specific neurotransmitter pathways, these derivatives can contribute to mental health research and the development of new treatments for depression and anxiety disorders .

Anti-inflammatory and Analgesic Properties

Research has indicated that pyridazinone derivatives can exhibit significant anti-inflammatory and analgesic effects. This makes “6-((2-Ethylhexyl)amino)pyridazin-3-ol” a valuable scaffold for designing new non-steroidal anti-inflammatory drugs (NSAIDs) and pain relievers .

Cardiovascular Research

In cardiovascular research, pyridazinone derivatives have shown promise as antihypertensive agents and in the inhibition of platelet aggregation. These properties are essential for the development of therapies for heart diseases and conditions related to blood clotting .

Anticancer Applications

The versatility of pyridazinone derivatives extends to anticancer research. By modifying the core structure, researchers can create compounds that may inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents .

Agrochemical Design

Pyridazinone derivatives, including “6-((2-Ethylhexyl)amino)pyridazin-3-ol,” have applications in agrochemical research. They can be used to develop herbicides and pesticides, contributing to agricultural productivity and pest management strategies .

Antidiabetic Research

Recent studies have explored the potential of pyridazinone derivatives in antidiabetic drug design. These compounds can be engineered to regulate blood glucose levels, offering a new avenue for diabetes treatment .

Neuroprotective Properties

There is growing interest in the neuroprotective properties of pyridazinone derivatives. They may play a role in protecting neuronal cells from damage, which is significant for treating neurodegenerative diseases .

properties

IUPAC Name

3-(2-ethylhexylamino)-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O/c1-3-5-6-10(4-2)9-13-11-7-8-12(16)15-14-11/h7-8,10H,3-6,9H2,1-2H3,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBOSYGQKHXFDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CNC1=NNC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((2-Ethylhexyl)amino)pyridazin-3-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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